Methyl 2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylate
CAS No.: 868171-80-6
Cat. No.: VC7368198
Molecular Formula: C13H11NO3
Molecular Weight: 229.235
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 868171-80-6 |
|---|---|
| Molecular Formula | C13H11NO3 |
| Molecular Weight | 229.235 |
| IUPAC Name | methyl 2-oxo-1-phenylpyridine-3-carboxylate |
| Standard InChI | InChI=1S/C13H11NO3/c1-17-13(16)11-8-5-9-14(12(11)15)10-6-3-2-4-7-10/h2-9H,1H3 |
| Standard InChI Key | XMYPFXMZSPVINW-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=CN(C1=O)C2=CC=CC=C2 |
Introduction
Methyl 2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylate is a heterocyclic compound belonging to the class of dihydropyridines. It is structurally characterized by a pyridine ring substituted with a phenyl group, a carboxylate ester, and a keto functional group. This compound has gained attention due to its potential applications in medicinal chemistry and organic synthesis.
Synthesis
The synthesis of Methyl 2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylate typically involves cyclization reactions starting from appropriate precursors such as β-keto esters and aryl aldehydes. The process often employs catalysts like ammonium acetate under reflux conditions.
General Reaction Scheme:
This method is advantageous due to its simplicity and high yield. Modifications in the reaction conditions can lead to derivatives with altered functional groups for specific applications.
Applications
Methyl 2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylate has been studied for its potential biological and chemical applications:
Medicinal Chemistry
Dihydropyridines are known for their pharmacological activities, including:
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Anticancer Properties: Compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines such as HCT-116 and MCF-7 .
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Antioxidant Activity: The keto group and aromatic substitutions enhance free radical scavenging properties.
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Calcium Channel Modulation: Some derivatives act as calcium channel blockers, which are useful in treating cardiovascular diseases.
Organic Synthesis
The compound serves as an intermediate in the synthesis of more complex heterocyclic systems due to its reactive functional groups (keto and ester).
Structural Analysis
The molecular structure of Methyl 2-oxo-1-phenylpyridine includes:
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A planar pyridine ring system.
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A phenyl group that contributes to hydrophobic interactions.
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A methyl ester group that enhances solubility.
Hydrogen Bonding Potential:
The keto group () and nitrogen atom in the pyridine ring allow for hydrogen bonding, influencing the compound's reactivity and interaction with biological molecules.
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